Home > Products > Screening Compounds P15654 > Vorapaxar sulfate
Vorapaxar sulfate - 705260-08-8

Vorapaxar sulfate

Catalog Number: EVT-286491
CAS Number: 705260-08-8
Molecular Formula: C29H35FN2O8S
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vorapaxar sulfate is a synthetic compound that acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1). [] It plays a crucial role in scientific research, particularly in understanding platelet aggregation and exploring potential therapeutic interventions for thrombotic cardiovascular events. []

Compound I (Vorapaxar Sulfate Intermediate)

  • Compound Description: Compound I is a key intermediate in the synthesis of Vorapaxar sulfate. [] It is derived from D-lactate through a series of reactions including hydroxy protection, reduction, substitution, and hydroxy deprotection. []
  • Relevance: This compound is a direct precursor to Vorapaxar sulfate and highlights the synthetic pathway used in its production. The successful synthesis of Compound I is crucial for obtaining Vorapaxar sulfate. []

Compound III (Vorapaxar Sulfate Intermediate)

  • Compound Description: Compound III serves as a precursor to Compound IV in the synthesis of Vorapaxar sulfate. []
  • Relevance: Compound III is another intermediate in the synthetic route of Vorapaxar sulfate. Its oxidation leads to the formation of Compound IV, further demonstrating the step-wise process involved in synthesizing Vorapaxar sulfate. []

Compound IV (Vorapaxar Sulfate Intermediate)

  • Compound Description: Compound IV is obtained by oxidizing Compound III using an oxidant in an organic solvent. [] It represents a more advanced intermediate in the synthetic pathway of Vorapaxar sulfate. []
  • Relevance: The formation of Compound IV from Compound III is a crucial step in the synthesis of Vorapaxar sulfate, emphasizing the importance of oxidation reactions in its production. []

Intermediate Aldehyde (Formula I)

  • Compound Description: This aldehyde serves as a key intermediate in an alternative synthesis route for Vorapaxar sulfate. [] This specific aldehyde is synthesized by catalytic hydrogenation reduction of a compound represented by Formula (II). []
  • Relevance: This aldehyde intermediate, prepared using a different route than the ones involving Compounds I, III, and IV, offers an alternative method to synthesize Vorapaxar sulfate. This highlights the possibility of multiple synthetic pathways for producing the drug. []

Compound (Formula II)

  • Compound Description: This compound is a precursor to the Intermediate Aldehyde (Formula I). It is synthesized by reacting a starting material (Formula III) with another compound (Formula IV). []
  • Relevance: Compound (Formula II) is significant as it undergoes catalytic hydrogenation to yield the Intermediate Aldehyde (Formula I), which is ultimately used to synthesize Vorapaxar sulfate. This further illustrates the interconnectedness of different intermediates in the drug's synthesis. []

Compound (Formula III)

  • Compound Description: This compound acts as the starting material in the synthesis of Compound (Formula II). []
  • Relevance: Compound (Formula III) is the foundation upon which the synthesis of the Intermediate Aldehyde (Formula I), and subsequently Vorapaxar sulfate, is built. Its availability and reactivity are crucial for this particular synthetic route. []

Compound (Formula IV)

  • Compound Description: This compound reacts with Compound (Formula III) to produce Compound (Formula II). []
  • Relevance: Similar to Compound (Formula III), Compound (Formula IV) plays a vital role in the synthesis of the Intermediate Aldehyde (Formula I). Its successful reaction with Compound (Formula III) is essential for progressing towards Vorapaxar sulfate. []

Aspirin (Acetylsalicylic Acid)

  • Compound Description: Aspirin is a well-established antiplatelet drug commonly used in combination therapy for preventing secondary complications in patients with acute coronary syndrome. [, ]
  • Relevance: Although not structurally related to Vorapaxar sulfate, Aspirin is often co-administered with Vorapaxar sulfate to enhance antiplatelet effects. Their combined use demonstrates a therapeutic strategy for reducing thrombotic cardiovascular events. [, ]

Clopidogrel

  • Compound Description: Clopidogrel is another antiplatelet agent that acts as an adenosine diphosphate receptor inhibitor, commonly prescribed to prevent ischemic events in patients with acute coronary syndrome. [, ]
  • Relevance: Similar to Aspirin, Clopidogrel is frequently prescribed alongside Vorapaxar sulfate for enhanced prevention of thrombotic events. The combination of Vorapaxar sulfate with Aspirin and/or Clopidogrel highlights the clinical importance of multi-drug therapy in managing cardiovascular risks. [, ]
Synthesis Analysis

The synthesis of vorapaxar sulfate involves several steps, utilizing various chemical reactions to ensure high purity and yield. Two notable synthetic routes have been documented:

  1. Reduction and Hydrolysis:
    • The initial step involves the reaction of an intermediate compound with sodium borohydride in an organic solvent (such as tetrahydrofuran) at temperatures ranging from -5 °C to 5 °C. This step is crucial for selectively reducing carboxylic acids to alcohols without affecting lactone structures.
    • Subsequent hydrolysis and treatment with iodine yield further intermediates necessary for the final compound .
  2. Oxidation and Chlorination:
    • Another method includes oxidizing a precursor compound using oxalyl chloride in dimethyl sulfoxide at low temperatures (-70 °C to -80 °C). This reaction is followed by a chlorination step, where thionyl chloride is used, facilitating the formation of the final sulfate derivative.
    • The process incorporates rigorous post-treatment steps, including washing with hydrochloric acid and drying using sodium sulfate, ensuring that the final product meets pharmaceutical purity standards (HPLC purity > 98%) .
Molecular Structure Analysis

Vorapaxar sulfate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C29H35FN2O8SC_{29}H_{35}FN_{2}O_{8}S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms.

  • Structural Features:
    • The compound features a naphthyl moiety linked to a pyrrole structure, which is critical for its interaction with the PAR-1 receptor.
    • The sulfate group enhances solubility and stability in biological systems, facilitating its use as an oral medication.

3D structural analysis through computational methods can reveal binding affinities and conformational dynamics that are essential for understanding its mechanism of action at the molecular level .

Chemical Reactions Analysis

Vorapaxar sulfate undergoes various chemical reactions during its synthesis and in biological systems:

  • Reduction Reactions: These reactions are pivotal in converting carboxylic acids to alcohols while preserving other functional groups.
  • Oxidation Reactions: Utilized to modify specific functional groups, enhancing the compound's reactivity and bioactivity.
  • Hydrolysis: This reaction plays a role in activating the compound within physiological conditions, releasing active vorapaxar from its sulfate form.

The detailed reaction mechanisms involve careful control of temperature, concentration, and reaction time to optimize yields and minimize by-products .

Mechanism of Action

Vorapaxar exerts its anticoagulant effects by selectively antagonizing PAR-1, a receptor on platelets activated by thrombin. This action inhibits platelet aggregation and thrombus formation:

  • Binding Affinity: Vorapaxar binds to PAR-1 with high affinity, blocking thrombin-induced signaling pathways that lead to platelet activation.
  • Inhibition of Aggregation: By preventing receptor activation, vorapaxar effectively reduces platelet aggregation, thereby lowering the risk of thrombotic events such as myocardial infarction or stroke.

Clinical studies have demonstrated that vorapaxar significantly reduces cardiovascular events in high-risk patients without increasing major bleeding risks compared to standard therapies .

Physical and Chemical Properties Analysis

Vorapaxar sulfate exhibits specific physical and chemical properties that are crucial for its pharmaceutical formulation:

  • Solubility: The compound is highly soluble in water due to the presence of the sulfate group, which enhances its bioavailability when administered orally.
  • Stability: Vorapaxar sulfate shows good stability under various storage conditions but should be protected from light and moisture.
  • Molecular Weight: The molecular weight of vorapaxar sulfate is approximately 590.67 g/mol, which influences dosing considerations for therapeutic applications.

These properties are essential for formulating effective dosage forms such as tablets or capsules .

Applications

Vorapaxar sulfate is primarily used in clinical settings for:

  • Cardiovascular Disease Management: It is indicated for patients with a history of myocardial infarction or peripheral artery disease to prevent further thrombotic events.
  • Research Applications: Vorapaxar serves as a valuable tool in pharmacological research aimed at understanding platelet function and developing new antithrombotic therapies.

Ongoing research continues to explore additional therapeutic indications for vorapaxar beyond its current applications, highlighting its potential versatility in treating various cardiovascular conditions .

Properties

CAS Number

705260-08-8

Product Name

Vorapaxar sulfate

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid

Molecular Formula

C29H35FN2O8S

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1

InChI Key

NQRYCIGCIAWEIC-CKLVGUEFSA-N

SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O

Synonyms

N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester Sulfate;_x000B_Sch 530348;

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.